molecular formula C13H15F3N2O2 B7935627 (S)-N-(3-(trifluoromethoxy)phenyl)piperidine-3-carboxamide

(S)-N-(3-(trifluoromethoxy)phenyl)piperidine-3-carboxamide

Cat. No.: B7935627
M. Wt: 288.27 g/mol
InChI Key: CFZJKUFNBLSOQH-VIFPVBQESA-N
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Description

(S)-N-(3-(trifluoromethoxy)phenyl)piperidine-3-carboxamide is a chemical compound that belongs to the class of piperidine carboxamides It is characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a piperidine ring through a carboxamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-(3-(trifluoromethoxy)phenyl)piperidine-3-carboxamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction of appropriate precursors under acidic or basic conditions.

    Introduction of the Trifluoromethoxy Group: The trifluoromethoxy group is introduced via nucleophilic substitution reactions using trifluoromethoxy-containing reagents.

    Carboxamide Formation: The carboxamide linkage is formed by reacting the piperidine derivative with an appropriate carboxylic acid derivative, such as an acid chloride or an ester, under conditions that facilitate amide bond formation.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

(S)-N-(3-(trifluoromethoxy)phenyl)piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(S)-N-(3-(trifluoromethoxy)phenyl)piperidine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of drugs targeting neurological disorders.

    Material Science: The compound’s unique structural features make it a candidate for the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

    Biological Studies: It is used in studies exploring its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic effects.

Mechanism of Action

The mechanism of action of (S)-N-(3-(trifluoromethoxy)phenyl)piperidine-3-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The trifluoromethoxy group enhances the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its binding affinity to hydrophobic pockets within target proteins. This interaction can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (S)-N-(3-(trifluoromethyl)phenyl)piperidine-3-carboxamide: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.

    (S)-N-(3-(methoxy)phenyl)piperidine-3-carboxamide: Similar structure but with a methoxy group instead of a trifluoromethoxy group.

    (S)-N-(3-(fluoromethoxy)phenyl)piperidine-3-carboxamide: Similar structure but with a fluoromethoxy group instead of a trifluoromethoxy group.

Uniqueness

(S)-N-(3-(trifluoromethoxy)phenyl)piperidine-3-carboxamide is unique due to the presence of the trifluoromethoxy group, which imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability. These properties can enhance the compound’s pharmacokinetic profile and make it a valuable candidate for drug development and other applications.

Properties

IUPAC Name

(3S)-N-[3-(trifluoromethoxy)phenyl]piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F3N2O2/c14-13(15,16)20-11-5-1-4-10(7-11)18-12(19)9-3-2-6-17-8-9/h1,4-5,7,9,17H,2-3,6,8H2,(H,18,19)/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFZJKUFNBLSOQH-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C(=O)NC2=CC(=CC=C2)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](CNC1)C(=O)NC2=CC(=CC=C2)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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